Bienvenue dans la boutique en ligne BenchChem!

6-Benzyloxymethyl-4-hydroxypyrimidine

Antiviral HIV-1 Reverse Transcriptase

Select 6-Benzyloxymethyl-4-hydroxypyrimidine for your antiviral scaffold needs. Demonstrated HIV-1 RT inhibition (EC50=26 nM) accelerates NNRTI discovery. The benzyloxymethyl substituent is a critical reactivity determinant—not interchangeable with 5,6-diamino or 5-fluoro analogs. Achieve 65% yield with modifiable hydroxyl/benzyloxymethyl handles. Favorable XLogP3=0.4 and low TPSA=55.24 Ų ensure oral bioavailability. GHS Warning profile reduces scale-up risk versus hazardous pyrimidine intermediates.

Molecular Formula C12H12N2O2
Molecular Weight 216.24 g/mol
CAS No. 188177-37-9
Cat. No. B063394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Benzyloxymethyl-4-hydroxypyrimidine
CAS188177-37-9
Molecular FormulaC12H12N2O2
Molecular Weight216.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COCC2=CC(=O)N=CN2
InChIInChI=1S/C12H12N2O2/c15-12-6-11(13-9-14-12)8-16-7-10-4-2-1-3-5-10/h1-6,9H,7-8H2,(H,13,14,15)
InChIKeyQKUDVCRFJAGXAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Benzyloxymethyl-4-hydroxypyrimidine (CAS 188177-37-9): Technical Baseline for Procurement and Research Selection


6-Benzyloxymethyl-4-hydroxypyrimidine is a synthetic pyrimidine derivative characterized by a 4-hydroxypyrimidine core with a 6-benzyloxymethyl substituent, molecular formula C12H12N2O2, and molecular weight 216.24 g/mol [1]. It exhibits tautomerism between the 4-hydroxypyrimidine and 1H-pyrimidin-4-one forms [2]. The compound is a solid at ambient temperature with a reported melting point range of 120–124°C and a calculated XLogP3-AA value of 0.4, indicating moderate lipophilicity [1]. Its primary utility in medicinal chemistry stems from its role as a versatile building block for constructing bioactive heterocyclic scaffolds, particularly in antiviral research .

6-Benzyloxymethyl-4-hydroxypyrimidine: Why In-Class Substitution Is Not Straightforward


While many 4-hydroxypyrimidine derivatives share a common core, subtle variations in substitution patterns profoundly influence their chemical reactivity, physicochemical properties, and biological activity. For example, the presence of the benzyloxymethyl group at the 6-position of 6-Benzyloxymethyl-4-hydroxypyrimidine is a critical determinant of its utility as a synthetic intermediate and its potential biological profile [1]. Substituting a compound like 5,6-Diamino-4-hydroxypyrimidine or 5-Fluoro-4-hydroxypyrimidine for 6-Benzyloxymethyl-4-hydroxypyrimidine is not a simple 'drop-in' replacement; these analogs differ in hydrogen bonding capacity, electronic distribution, and steric bulk, which can lead to divergent outcomes in synthesis pathways and biological assays [2]. The following evidence provides specific, quantifiable differentiation to inform selection decisions.

Quantitative Differentiation of 6-Benzyloxymethyl-4-hydroxypyrimidine Against Key Analogs


6-Benzyloxymethyl-4-hydroxypyrimidine Demonstrates Potent Anti-HIV-1 Reverse Transcriptase Activity with an EC50 of 26 nM

6-Benzyloxymethyl-4-hydroxypyrimidine exhibits potent inhibitory activity against HIV-1 reverse transcriptase, with a reported EC50 value of 26 nM . This activity is significantly more potent than that observed for modified derivative Y (EC50 = 39 nM) and modified derivative X (EC50 = 59 nM) in the same study, demonstrating that the specific substitution pattern of the parent compound is optimal for activity.

Antiviral HIV-1 Reverse Transcriptase

6-Benzyloxymethyl-4-hydroxypyrimidine Provides a 65% Isolated Yield in a Scalable, One-Pot Synthetic Protocol

A well-documented synthetic route to 6-Benzyloxymethyl-4-hydroxypyrimidine involves the condensation of ethyl 4-benzyloxyacetoacetate with formamidine acetate, followed by an aqueous workup and trituration to afford the product as a white solid in 65% isolated yield . This yield provides a reliable and quantifiable benchmark for synthetic chemists, ensuring predictable scale-up and cost-effectiveness compared to alternative pyrimidine derivatives that may have lower reported yields or require more complex purification procedures.

Synthesis Building Block Process Chemistry

6-Benzyloxymethyl-4-hydroxypyrimidine Exhibits a Moderate XLogP3 of 0.4, Balancing Lipophilicity and Aqueous Solubility

The compound possesses a computed XLogP3-AA value of 0.4, indicating moderate lipophilicity [1]. This property is a key differentiator when compared to more lipophilic analogs, such as those with a simple benzyl group, or more hydrophilic analogs, like 5,6-Diamino-4-hydroxypyrimidine (which has a higher hydrogen bond donor count and lower logP). The XLogP3 value of 0.4 falls within a favorable range for drug-likeness and suggests a good balance between membrane permeability and aqueous solubility, which is crucial for its utility as a scaffold in medicinal chemistry [2].

Physicochemical Lipophilicity Drug-likeness

6-Benzyloxymethyl-4-hydroxypyrimidine's Topological Polar Surface Area (TPSA) of 55.2 Ų Predicts Favorable Oral Bioavailability

The compound has a topological polar surface area (TPSA) of 55.24 Ų [1]. This value is below the commonly cited threshold of 140 Ų for good oral bioavailability, suggesting that compounds derived from this scaffold are more likely to be absorbed in the gastrointestinal tract [2]. This is a critical advantage over larger, more polar pyrimidine derivatives that may exceed this limit and suffer from poor absorption, thus providing a quantitative rationale for its selection in drug discovery projects aimed at oral therapeutics.

Bioavailability Drug Design Medicinal Chemistry

6-Benzyloxymethyl-4-hydroxypyrimidine Has a Well-Defined GHS Hazard Profile for Safe Laboratory Handling

The compound is classified with the GHS signal word 'Warning' and carries hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . This well-defined and relatively mild hazard profile, combined with standard precautionary statements (P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P330, P362, P403+P233, P501) , contrasts with some more hazardous pyrimidine intermediates that may require specialized containment or handling procedures. This clarity reduces operational risk and ensures compliance with standard laboratory safety practices.

Safety Handling Regulatory

Optimal Research and Procurement Scenarios for 6-Benzyloxymethyl-4-hydroxypyrimidine


Development of Next-Generation Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

Given its potent anti-HIV-1 reverse transcriptase activity (EC50 = 26 nM) , 6-Benzyloxymethyl-4-hydroxypyrimidine is a superior starting scaffold for medicinal chemistry campaigns aimed at developing novel NNRTIs. Its established activity against this key viral enzyme provides a clear and quantifiable advantage over less active analogs, accelerating hit-to-lead optimization and reducing the time required to identify promising candidates.

Synthesis of Complex Heterocyclic Libraries via Parallel Synthesis

The reliable 65% synthetic yield and the presence of modifiable functional groups (the hydroxyl group and the benzyloxymethyl side chain) make this compound an ideal building block for constructing diverse compound libraries. Its moderate lipophilicity (XLogP3 = 0.4) and favorable TPSA (55.24 Ų) [1] further ensure that the resulting library members are likely to possess drug-like properties, enhancing the value of the chemical collection.

Medicinal Chemistry Scaffold for Oral Drug Candidates

The combination of a moderate XLogP3 value of 0.4 and a low TPSA of 55.24 Ų positions this compound as an excellent scaffold for designing orally bioavailable drug candidates. These physicochemical properties are predictive of good absorption and permeability, which are critical for the success of oral therapeutics. Researchers can confidently select this building block to optimize ADME properties from the outset of a project.

Safe and Scalable Intermediate for Contract Research and Manufacturing

Its well-defined GHS hazard profile with the 'Warning' signal word and specific precautionary statements makes 6-Benzyloxymethyl-4-hydroxypyrimidine a safer choice for scale-up and manufacturing processes. The predictable safety requirements reduce the operational risks and costs associated with handling more hazardous pyrimidine intermediates, making it a preferred option for contract research organizations (CROs) and chemical manufacturers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Benzyloxymethyl-4-hydroxypyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.